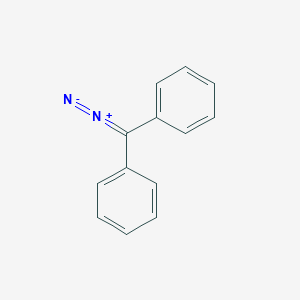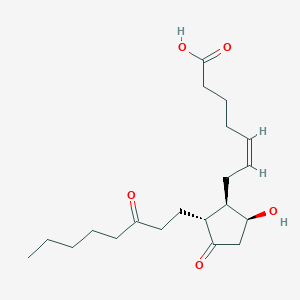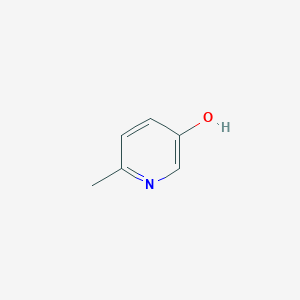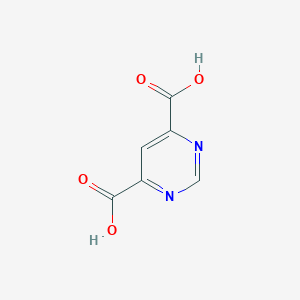![molecular formula C9H14O5 B031209 (3As,4S,7aR)-4-methoxy-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-one CAS No. 22596-25-4](/img/structure/B31209.png)
(3As,4S,7aR)-4-methoxy-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3As,4S,7aR)-4-methoxy-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-one, also known as MDPO, is a synthetic compound that has been studied for its potential applications in various scientific fields. MDPO has a unique chemical structure that makes it an interesting molecule to study. In
Wirkmechanismus
The mechanism of action of (3As,4S,7aR)-4-methoxy-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-one is not fully understood. However, it has been suggested that (3As,4S,7aR)-4-methoxy-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-one may exert its effects through the modulation of oxidative stress and inflammation. (3As,4S,7aR)-4-methoxy-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-one has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, and decrease the production of reactive oxygen species and pro-inflammatory cytokines.
Biochemische Und Physiologische Effekte
(3As,4S,7aR)-4-methoxy-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-one has been shown to have various biochemical and physiological effects. In vitro studies have shown that (3As,4S,7aR)-4-methoxy-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-one can protect cells from oxidative stress-induced damage and inhibit the proliferation of cancer cells. In vivo studies have shown that (3As,4S,7aR)-4-methoxy-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-one can protect against ischemia/reperfusion injury, reduce inflammation, and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using (3As,4S,7aR)-4-methoxy-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-one in lab experiments is its unique chemical structure, which makes it an interesting molecule to study. (3As,4S,7aR)-4-methoxy-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-one is also relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of using (3As,4S,7aR)-4-methoxy-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-one in lab experiments is its limited solubility in water, which can make it difficult to use in certain experimental setups.
Zukünftige Richtungen
There are several future directions for research on (3As,4S,7aR)-4-methoxy-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-one. One area of research could focus on the development of (3As,4S,7aR)-4-methoxy-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-one analogs with improved solubility and bioavailability. Another area of research could focus on investigating the potential use of (3As,4S,7aR)-4-methoxy-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-one in the treatment of neurodegenerative disorders, such as Alzheimer's disease. Additionally, further studies could investigate the mechanism of action of (3As,4S,7aR)-4-methoxy-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-one and its potential use as a probe in biological systems.
Synthesemethoden
(3As,4S,7aR)-4-methoxy-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-one can be synthesized through a multi-step process starting from 2,3-dimethyl-1,4-benzoquinone. The first step involves the conversion of 2,3-dimethyl-1,4-benzoquinone to 2,3-dimethyl-1,4-benzoquinol. This is followed by the reaction of 2,3-dimethyl-1,4-benzoquinol with methanol and acetic anhydride to form the intermediate compound, (3S,4S)-4-methoxy-2,2-dimethyl-3,4-dihydro-2H-pyran. The final step involves the conversion of (3S,4S)-4-methoxy-2,2-dimethyl-3,4-dihydro-2H-pyran to (3As,4S,7aR)-4-methoxy-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-one through a reaction with oxalyl chloride and triethylamine.
Wissenschaftliche Forschungsanwendungen
(3As,4S,7aR)-4-methoxy-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-one has been studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry. (3As,4S,7aR)-4-methoxy-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-one has been shown to have antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. (3As,4S,7aR)-4-methoxy-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-one has also been studied for its potential use as a probe in biological systems.
Eigenschaften
CAS-Nummer |
22596-25-4 |
|---|---|
Produktname |
(3As,4S,7aR)-4-methoxy-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-one |
Molekularformel |
C9H14O5 |
Molekulargewicht |
202.2 g/mol |
IUPAC-Name |
(3aS,4S,7aR)-4-methoxy-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-one |
InChI |
InChI=1S/C9H14O5/c1-9(2)13-6-5(10)4-12-8(11-3)7(6)14-9/h6-8H,4H2,1-3H3/t6-,7-,8-/m0/s1 |
InChI-Schlüssel |
VUNSMQXGBMXONE-FXQIFTODSA-N |
Isomerische SMILES |
CC1(O[C@H]2[C@@H](O1)C(=O)CO[C@@H]2OC)C |
SMILES |
CC1(OC2C(O1)C(=O)COC2OC)C |
Kanonische SMILES |
CC1(OC2C(O1)C(=O)COC2OC)C |
Synonyme |
4H-1,3-Dioxolo[4,5-c]pyran, β-L-erythro-pentopyranosid-4-ulose Deriv; β-2,3-O-Isopropylidene-L-erythro-pentopyranosid-4-ulose; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



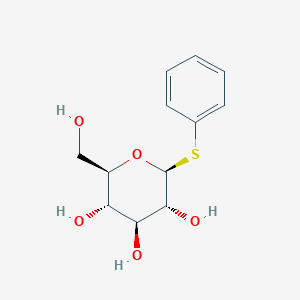
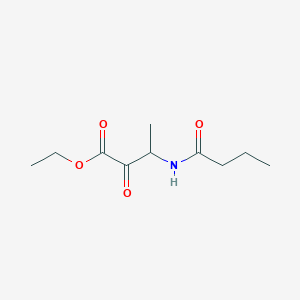
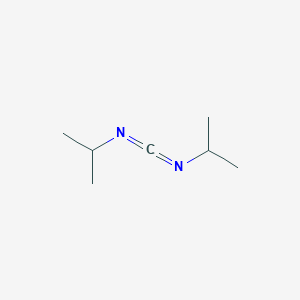
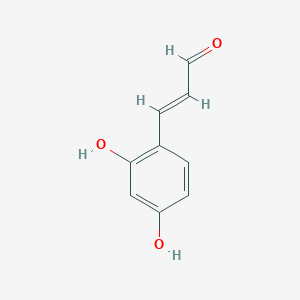
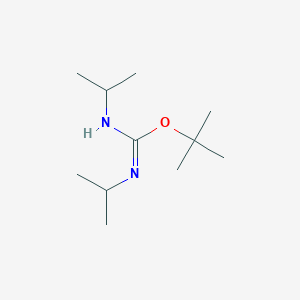
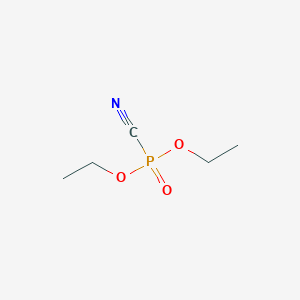
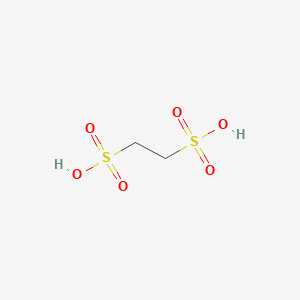
![2-[(2S,3R,4R,5S,6R)-2-ethylsulfanyl-5-hydroxy-4-phenylmethoxy-6-(phenylmethoxymethyl)oxan-3-yl]isoindole-1,3-dione](/img/structure/B31149.png)
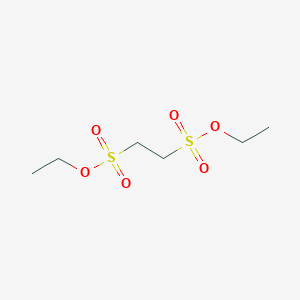
![(6R,7R)-7-Amino-3-((5-methyl-2H-tetrazol-2-yl)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B31151.png)
